Methyl 5-(1-adamantyl)-2-furoate
Overview
Description
Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
Adamantane and its derivatives can be synthesized through various methods. For instance, polymers carrying adamantyl substituents in their side chains can be synthesized via step-growth and chain-growth polymerizations .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives have been synthesized via various reactions. For example, the introduction of the bulky adamantyl groups increased the polymerization rate and the molecular weight of the resulting polymer, compared with those for other alkyl methacrylates .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .
Scientific Research Applications
Catalytic Arylation
Methyl 5-(1-adamantyl)-2-furoate has been studied for its potential in palladium-catalyzed direct arylation. Fu and Doucet (2011) found that the compound could be used to regioselectively synthesize 5-arylfurans without decarboxylation. This research highlights the compound's utility as an alternative substrate for the synthesis of mono- or poly-arylated furans (Fu & Doucet, 2011).
Antimicrobial and Anti-inflammatory Activity
Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and evaluated their antimicrobial and anti-inflammatory activities. The compounds displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungus Candida albicans. Additionally, some derivatives showed significant anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Synthesis of Derivatives
Kuticheva, Pevzner, and Petrov (2015) described the synthesis of methyl 5-acetyl-2-furoate, showcasing the compound's potential for creating various derivatives. This research is significant in exploring the synthesis pathways and potential applications of such derivatives (Kuticheva et al., 2015).
Biomass Transformation
Arias, Climent, Corma, and Iborra (2016) developed a catalytic process to produce alkyl 5-benzyl-2-furoates using methyl 5-(1-adamantyl)-2-furoate as an intermediate. This research has implications for sustainable biomass transformation and the synthesis of fine chemicals (Arias et al., 2016).
Oxidative Esterification
Deng, Song, Cui, Du, and Fu (2014) explored the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters using Cox Oy -N@C catalysts. They achieved high yield and selectivity of FDCAM and methyl 2-furoate, demonstrating the compound's potential in green chemistry applications (Deng et al., 2014).
Mechanism of Action
The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .
Safety and Hazards
Future Directions
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
methyl 5-(1-adamantyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15(17)13-2-3-14(19-13)16-7-10-4-11(8-16)6-12(5-10)9-16/h2-3,10-12H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGPLXNUDHCWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1-adamantyl)-2-furoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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